molecular formula C20H25N3O3 B5666103 2-methyl-9-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one

2-methyl-9-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5666103
M. Wt: 355.4 g/mol
InChI Key: ZWCYWCFAZBQZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives, which includes compounds similar to 2-methyl-9-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one, involves complex chemical reactions. For instance, the compound's synthesis may involve Michael addition reactions, Claisen condensation, and spirocyclization processes. These synthetic routes allow for the introduction of various substituents and modifications to the core structure, leading to the generation of compounds with diverse biological activities and physical-chemical properties (Yang et al., 2008), (Cordes et al., 2013).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, including 2-methyl-9-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one, is characterized by the presence of a spiro configuration connecting two cyclical structures via a single carbon atom. This structural motif is critical for the compound's biological activity and chemical properties. The spiro configuration contributes to the compound's three-dimensional shape, which is essential for its interaction with biological targets (Rice et al., 1964).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives participate in various chemical reactions, reflecting their reactive nature. These compounds can undergo addition reactions, cyclization, and further functionalization, allowing for the synthesis of a wide range of derivatives with distinct chemical and biological properties. The presence of functional groups, such as the acetyl and oxo groups in the specific compound , plays a significant role in determining its reactivity and the types of chemical reactions it can participate in (Ibuka et al., 1981).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, including solubility, melting points, and crystal structure, are crucial for their application in various fields. These properties are influenced by the compound's molecular structure and the presence of specific functional groups. For instance, the crystal structure analysis reveals information about the compound's solid-state conformation, which can affect its stability, reactivity, and interaction with biological targets (Zhang et al., 2017).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives, such as acidity, basicity, and reactivity towards various reagents, are defined by the compound's functional groups and overall molecular structure. These properties are essential for understanding the compound's behavior in chemical reactions and its potential biological activity. The specific functional groups present in the compound can dictate its reactivity patterns, making it suitable for use in targeted chemical syntheses and biological applications (Islam et al., 2017).

properties

IUPAC Name

2-methyl-9-[2-(3-oxo-1,2-dihydroisoindol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-22-13-20(7-6-17(22)24)8-10-23(11-9-20)18(25)12-16-14-4-2-3-5-15(14)19(26)21-16/h2-5,16H,6-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCYWCFAZBQZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCC1=O)CCN(CC2)C(=O)CC3C4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.